molecular formula C5H6N4O2 B122937 4-(Aziridin-1-yl)-1,2,5-oxadiazole-3-carboxamide CAS No. 147194-49-8

4-(Aziridin-1-yl)-1,2,5-oxadiazole-3-carboxamide

Cat. No. B122937
M. Wt: 154.13 g/mol
InChI Key: WSUKJLKXDWXCBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Aziridin-1-yl)-1,2,5-oxadiazole-3-carboxamide, also known as EO9, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. EO9 is a member of the nitroheterocyclic family of compounds, which are known to exhibit potent anti-tumor activity.

Mechanism Of Action

4-(Aziridin-1-yl)-1,2,5-oxadiazole-3-carboxamide is a prodrug that is activated by reduction in hypoxic cells. Once activated, 4-(Aziridin-1-yl)-1,2,5-oxadiazole-3-carboxamide forms a highly reactive intermediate that can bind to DNA and cause damage, ultimately leading to cell death. 4-(Aziridin-1-yl)-1,2,5-oxadiazole-3-carboxamide is thought to selectively target hypoxic cells because they have a higher concentration of reducing agents, such as thiols and ascorbate, which are required for the activation of 4-(Aziridin-1-yl)-1,2,5-oxadiazole-3-carboxamide.

Biochemical And Physiological Effects

4-(Aziridin-1-yl)-1,2,5-oxadiazole-3-carboxamide has been shown to exhibit potent anti-tumor activity in animal models of cancer. It has also been shown to be well-tolerated in clinical trials, with manageable side effects. 4-(Aziridin-1-yl)-1,2,5-oxadiazole-3-carboxamide has been shown to be metabolized by the liver and excreted in the urine.

Advantages And Limitations For Lab Experiments

4-(Aziridin-1-yl)-1,2,5-oxadiazole-3-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is commercially available. 4-(Aziridin-1-yl)-1,2,5-oxadiazole-3-carboxamide has also been extensively studied, with a large body of literature available on its properties and potential uses. However, 4-(Aziridin-1-yl)-1,2,5-oxadiazole-3-carboxamide has several limitations for use in lab experiments. It is highly reactive and can be difficult to handle, requiring specialized equipment and training. 4-(Aziridin-1-yl)-1,2,5-oxadiazole-3-carboxamide is also relatively expensive, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 4-(Aziridin-1-yl)-1,2,5-oxadiazole-3-carboxamide. One area of interest is the development of new analogs of 4-(Aziridin-1-yl)-1,2,5-oxadiazole-3-carboxamide that may exhibit improved properties, such as increased selectivity for hypoxic cells or reduced toxicity. Another area of interest is the development of new methods for the activation of 4-(Aziridin-1-yl)-1,2,5-oxadiazole-3-carboxamide, which may improve its efficacy in cancer treatment. Finally, there is interest in the use of 4-(Aziridin-1-yl)-1,2,5-oxadiazole-3-carboxamide in combination with other cancer treatments, such as radiation therapy or immunotherapy, to improve overall treatment outcomes.

Synthesis Methods

4-(Aziridin-1-yl)-1,2,5-oxadiazole-3-carboxamide is synthesized through a multi-step process that involves the reaction of 2,5-dimethyl-1,2,4-oxadiazole-3-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 1,2,2-trimethylaziridine. The final step involves the reduction of the resulting 4-(aziridin-1-yl)-1,2,5-oxadiazole-3-carboxylic acid with zinc dust to yield 4-(Aziridin-1-yl)-1,2,5-oxadiazole-3-carboxamide.

Scientific Research Applications

4-(Aziridin-1-yl)-1,2,5-oxadiazole-3-carboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to exhibit potent anti-tumor activity in a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. 4-(Aziridin-1-yl)-1,2,5-oxadiazole-3-carboxamide is thought to work by selectively targeting hypoxic cells, which are commonly found in solid tumors and are resistant to traditional chemotherapy. 4-(Aziridin-1-yl)-1,2,5-oxadiazole-3-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

CAS RN

147194-49-8

Product Name

4-(Aziridin-1-yl)-1,2,5-oxadiazole-3-carboxamide

Molecular Formula

C5H6N4O2

Molecular Weight

154.13 g/mol

IUPAC Name

4-(aziridin-1-yl)-1,2,5-oxadiazole-3-carboxamide

InChI

InChI=1S/C5H6N4O2/c6-4(10)3-5(8-11-7-3)9-1-2-9/h1-2H2,(H2,6,10)

InChI Key

WSUKJLKXDWXCBJ-UHFFFAOYSA-N

SMILES

C1CN1C2=NON=C2C(=O)N

Canonical SMILES

C1CN1C2=NON=C2C(=O)N

synonyms

1,2,5-Oxadiazole-3-carboxamide,4-(1-aziridinyl)-(9CI)

Origin of Product

United States

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